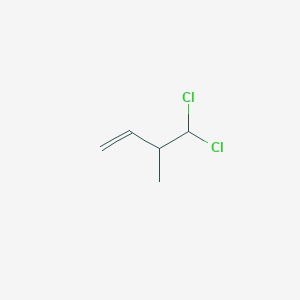![molecular formula C16H27O4PS B14401601 Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate CAS No. 87763-28-8](/img/structure/B14401601.png)
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This particular compound is notable for its unique structure, which includes a sulfinyl group attached to a butane chain and a phenylethyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate typically involves the reaction of diethyl phosphonate with a suitable sulfinylating agent and a phenylethyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes . The reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as sodium hydride, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products
The major products formed from these reactions include phosphonic acids, sulfides, and substituted phosphonates. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The sulfinyl and phosphonate groups play a crucial role in these interactions, contributing to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler compound with similar reactivity but lacking the sulfinyl and phenylethyl groups.
Diethyl [1-(butane-1-sulfinyl)-1,2-diphenylethyl]phosphonate: A closely related compound with an additional phenyl group, which may alter its reactivity and applications.
Uniqueness
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfinyl and phenylethyl groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propriétés
Numéro CAS |
87763-28-8 |
|---|---|
Formule moléculaire |
C16H27O4PS |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(1-butylsulfinyl-1-diethoxyphosphorylethyl)benzene |
InChI |
InChI=1S/C16H27O4PS/c1-5-8-14-22(18)16(4,15-12-10-9-11-13-15)21(17,19-6-2)20-7-3/h9-13H,5-8,14H2,1-4H3 |
Clé InChI |
WQOZUYYPINAIJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)C(C)(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


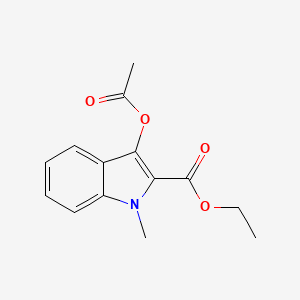
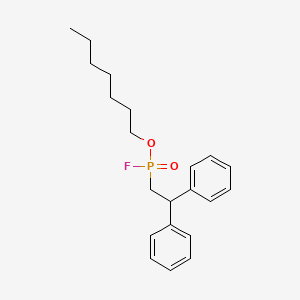

![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
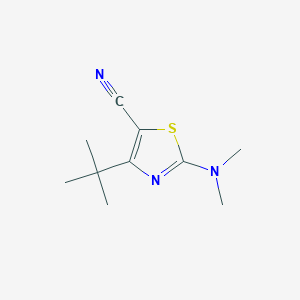
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)

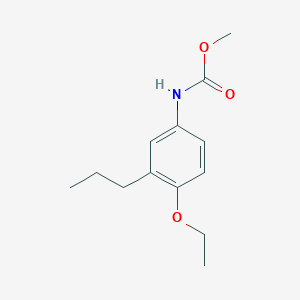
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
